Cutcpp

Vue d'ensemble

Description

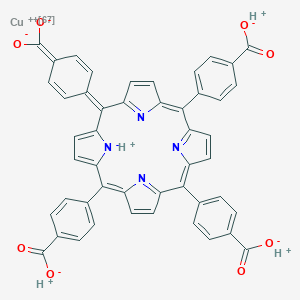

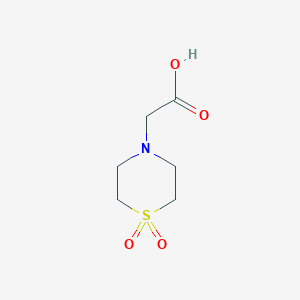

Cutcpp, also known as Copper (II) meso-tetra (4-carboxyphenyl)porphine (this compound), is a type of porphyrin that has been used to modify the photoresponse properties of TiO2 particles . It has been combined with TiO2 nanotubes to prepare photocatalysts under visible light . The presence of this compound molecules in the TiO2 surface led to enhancement in its photodegradation of methylene blue (MB) under visible light irradiation .

Synthesis Analysis

This compound was synthesized to modify the photoresponse properties of TiO2 particles . The synthesis of Cu-TCPP MOF/g-C3N4 heterojunctions as efficient photocatalysts for hydrogen generation was also reported . The synthesis method of this compound is similar to the process of CuTEPp, only H2TCPp replaced with H2TEPp .

Molecular Structure Analysis

This compound nanosheets displayed a typical type I isotherm at 77 K, indicating a microporous structure . The this compound nanosheets not only enhanced the accumulation abilities of HQ and CC, but also improved their apparent catalytic rate .

Chemical Reactions Analysis

This compound has been used for the photodegradation of methylene blue (MB) over this compound-TiO2 . The photocatalytic degradation kinetics of MB fitted well with the Langmuir–Hinshelwood mode . The Cu2(this compound) catalyst had changed to CuO, Cu2O and Cu4O3 with confirmed intermediates Cu(HCOO)2 and Cu(OH)2 .

Physical And Chemical Properties Analysis

This compound has unique photochemical and redox properties . The this compound nanosheets not only enhanced the accumulation abilities of HQ and CC, but also improved their apparent catalytic rate . The this compound nanosheets have a stacked sheet structure with abundant pores, a fast electron transfer ability, and a large electrode active area .

Applications De Recherche Scientifique

Photocatalytic CO2 Reduction

Cu(II) tetra(4-carboxylphenyl)porphyrin (CuTCPP) combined with TiO2 (P25) has shown impressive photocatalytic activity for CO2 reduction, producing methane under UV-vis irradiation. This composite offers a strengthened light absorption capability and enhanced separation efficiency of photo-induced electrons and holes (Wang et al., 2018).

MOF Thin Film Fabrication

This compound metal-organic frameworks (MOF) thin films have been grown from tetrakis(4-carboxyphenyl)porphyrin and copper hydroxide nanoneedle array on a Cu substrate. These MOFs exhibit a high specific surface area, which is significant for applications in various fields (La et al., 2017).

Self-Cleaning Cotton Applications

This compound/TiO2-coated cotton fabrics demonstrate superior self-cleaning performance under visible-light irradiation. These fabrics are characterized by significant photostability and reproducibility, making them promising for self-cleaning applications (Afzal et al., 2013).

Photocatalytic Degradation of Organic Pollutants

This compound sensitized TiO2 particles enhance photodegradation of organic pollutants like methylene blue under visible light. This system illustrates a detailed dynamics of the catalytic mechanism, making it relevant for environmental remediation (Wang et al., 2014).

Electrochemical Sensors

This compound-based MOF composites have shown high electro-catalytic activity for the oxidation of hydroxylamine and the redox of chlorogenic acid, demonstrating potential for the development of sensitive electrochemical sensors (Zhao et al., 2019).

Enhancement of Visible Light Photocatalytic Activity

This compound hybridized g-C3N4 composites exhibit enhanced photocatalytic activity for phenol degradation under visible light, providing insights into the potential of this compound in improving photocatalytic systems (Chen et al., 2015).

Mécanisme D'action

The presence of CuTCPP molecules in the TiO2 surface led to enhancement in its photodegradation of MB under visible light irradiation . The S1 fluorescence was totally quenched after this compound sensitized on the TiO2 . The highly photocatalytic activity of this compound/TiO2 composite can be explained from the strong interaction of this compound’s carboxyl group with the surface of TiO2 .

Propriétés

IUPAC Name |

4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;copper-67(2+);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2/i;1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHHBUSDSQBFW-GJNDDOAHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[67Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28CuN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130726-41-9 | |

| Record name | 5,10,15,20-Tetrakis(4-carboxyphenyl)porphinatocopper(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)

![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)